molecular formula C11H14N2O B2674465 N-(5-amino-2-methylphenyl)cyclopropanecarboxamide CAS No. 926244-10-2

N-(5-amino-2-methylphenyl)cyclopropanecarboxamide

Cat. No.: B2674465
CAS No.: 926244-10-2
M. Wt: 190.246
InChI Key: JRPPTBHTNKEMOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific proteins and enzymes. The compound binds to the active sites of these proteins, altering their function and activity. This interaction can affect various biochemical pathways, making it a useful tool in studying protein functions and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity to the molecule and affects its interaction with proteins. This structural feature distinguishes it from other similar compounds and enhances its utility in proteomics research .

Biological Activity

N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide group linked to a 5-amino-2-methylphenyl moiety. Its molecular formula is C11H14N2OC_{11}H_{14}N_2O with a molecular weight of 206.24 g/mol. The cyclopropane ring contributes to the compound's reactivity, making it an intriguing subject for medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and the amino group are critical for binding affinity and specificity, which can lead to various biological effects.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be pivotal in therapeutic applications.
  • Receptor Binding : Preliminary studies suggest that it may interact with certain receptors, influencing their activity and downstream signaling pathways.

Table 1: Summary of Biological Activities

Activity Type Description
Enzyme InhibitionPotential inhibition of key enzymes involved in metabolic pathways
Receptor InteractionPossible modulation of receptor activity affecting physiological responses
Anticancer PotentialInvestigated for antiproliferative effects in various cancer cell lines
Anti-inflammatory EffectsPotential to reduce inflammation through modulation of signaling pathways

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropanecarboxamide structure can significantly affect biological activity. For instance, variations in the amino substituents or modifications to the cyclopropane ring can enhance or diminish potency against specific biological targets.

Table 2: SAR Insights

Compound Structural Modification Biological Activity
This compoundParent compoundBaseline activity
N-(4-Aminophenyl)cyclopropanecarboxamideChange in amino group positionAnticancer properties
N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamideMethoxy substitutionEnhanced solubility and bioavailability

Case Studies

Recent research has explored the biological implications of this compound in various contexts:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects on colon cancer cell lines (HCT-116). It was found that certain analogs showed significant growth inhibition, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It was noted that it could influence the expression of pro-inflammatory cytokines, indicating a possible mechanism through which it exerts anti-inflammatory effects .
  • Neuropharmacological Studies : Investigations into its effects on neuronal receptors have suggested potential applications in treating neurological disorders, highlighting its versatility as a therapeutic agent .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-2-5-9(12)6-10(7)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPPTBHTNKEMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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